Seloken

Description

Properties

IUPAC Name |

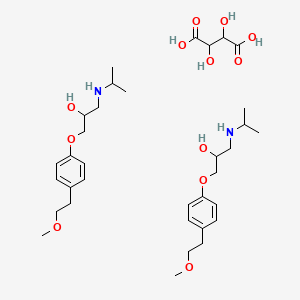

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULWPYYGQCFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-17-7 | |

| Record name | Metoprolol tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Semisolid Extrusion (SSE) Additive Manufacturing

Recent advances in 3D printing enable customized dosing through semisolid extrusion (SSE). A prototypical SSE protocol for metoprolol tablets involves:

-

Precursor preparation : Crushing Seloken™ 50 mg tablets, mixing with deionized water, polyvinyl acetate-polyvinylpyrrolidone (PVAc-PVP) binder, and hydroxypropyl methylcellulose (HPMC) viscosity modifier.

-

Rheological optimization : Achieving shear-thinning behavior (n = 0.35–0.45) for extrudability through HPMC concentration adjustment (12–18% w/w).

-

Layer-by-layer deposition : Printing at 25–30°C with 0.41 mm nozzle diameter, achieving ±5% dose accuracy across 25–150 mg strengths.

Table 1 : SSE Formulation Components

| Component | Function | Concentration Range (% w/w) |

|---|---|---|

| Metoprolol succinate | API | 30–50 |

| PVAc-PVP | Binder | 15–25 |

| HPMC K100M | Release modulator | 12–18 |

| Microcrystalline cellulose | Filler | 10–20 |

Hydrophilic Matrix Systems

The commercial this compound XL® tablet employs a dual polymer matrix:

-

Hypromellose 2208 (HPMC): Provides gradual gel layer formation (viscosity 4,000–5,600 cP in 2% aqueous solution).

-

Xanthan gum : Enhances matrix integrity through synergistic interaction with HPMC, reducing initial burst release by 22–34% compared to HPMC alone.

Dissolution studies demonstrate that 20% HPMC/10% xanthan gum blends achieve zero-order kinetics (R² = 0.98) over 20 hours in pH 6.8 phosphate buffer.

Optimization of Drug Release Profiles

Factorial Design Approach

A 2³ full factorial design identified critical factors influencing release kinetics:

-

Independent variables : HPMC concentration (X₁), xanthan gum level (X₂), compression force (X₃).

-

Responses :

-

Y₆₀: 15.2–19.8% release at 1 hour

-

Y₂₄₀: 32.4–38.7% release at 4 hours

-

t₅₀%: 6.8–7.9 hours

-

The model equation for t₅₀% was:

indicating HPMC concentration exerts the strongest effect (p < 0.01).

Polymer Selection and Functionality

Table 2 : Polymer Impact on Release Parameters

| Polymer | Gelation Time (min) | Matrix Erosion Rate (%/h) | Correlation with Release Rate (r) |

|---|---|---|---|

| HPMC K4M | 8.2 ± 1.1 | 2.1 ± 0.3 | -0.89* |

| HPMC K100M | 12.4 ± 1.5 | 1.4 ± 0.2 | -0.93* |

| Xanthan gum | 3.1 ± 0.7 | 4.9 ± 0.6 | +0.76* |

*Pearson correlation coefficient (p < 0.05)

Quality Control and Analytical Methods

The USP monograph specifies:

-

Dissolution testing : Paddle apparatus at 50 rpm, 900 mL pH 6.8 phosphate buffer. Acceptance criteria: Q = 75% at 24 hours.

-

Related substances : HPLC method with LOD 0.05% for 4-(2-methoxyethyl)phenol.

-

Content uniformity : ±5% of label claim by UV spectrophotometry at 274 nm.

Accelerated stability studies (40°C/75% RH) show ≤0.8% degradation over 6 months, primarily via oxidation to metoprolol sulfoxide.

Recent Advances in Formulation Technologies

Chemical Reactions Analysis

Metabolic Pathways

Metoprolol undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 . Three primary pathways dominate:

| Pathway | Key Enzyme | Metabolites |

|---|---|---|

| Oxidative deamination | CYP2D6 | Alpha-hydroxymetoprolol |

| O-dealkylation | CYP2D6 | Various dealkylated derivatives |

| Aliphatic hydroxylation | CYP2D6 | Alpha-hydroxymetoprolol |

These metabolites account for ~85% of urinary excretion but lack significant pharmacological activity . Genetic polymorphisms in CYP2D6 influence hydroxylation rates, with poor metabolizers exhibiting prolonged elimination half-lives (~7.6 hours) and higher drug plasma concentrations .

Solid-State Chemical Reactions

While specific data on Seloken’s solid-state reactivity is limited, general principles from pharmaceutical chemistry apply :

-

Hydrolysis : Potential degradation via moisture exposure, though no direct evidence exists.

-

Oxidation : May occur under high humidity or UV light, though metoprolol tartrate is less prone to oxidation compared to free metoprolol.

-

Excipient interactions : Acid/base reactions (e.g., with excipients like magnesium stearate) could alter stability, though no documented cases exist for this compound.

Stability and Hazard Considerations

This compound’s stability is influenced by environmental factors:

| Condition | Effect |

|---|---|

| High humidity | Potential for hydrolysis |

| Heat | Possible degradation (e.g., cyclization) |

| Light | Risk of photodegradation |

-

Skin irritation (H315)

-

Serious eye irritation (H319)

-

Reproductive toxicity (H361)

-

Aquatic toxicity (H412)

Pharmacokinetic Variability

Genetic factors significantly impact pharmacokinetics:

-

Poor hydroxylators (CYP2D6-deficient):

Analytical Considerations

Key physicochemical properties :

-

Molecular weight : 267.36 g/mol (metoprolol base)

-

LogP : 1.9 (moderate lipophilicity)

-

Topological polar surface area : 50.7 Ų

Scientific Research Applications

Clinical Applications

Seloken is primarily prescribed for the following conditions:

- Hypertension : It effectively lowers blood pressure, reducing the risk of stroke and heart attack.

- Angina Pectoris : It alleviates chest pain associated with heart disease by decreasing heart workload.

- Arrhythmias : this compound is used to manage irregular heartbeats.

- Post-Myocardial Infarction : It is indicated for maintenance treatment following a heart attack.

- Heart Failure : this compound helps improve heart function and symptoms in patients with chronic heart failure.

- Migraine Prevention : It has been shown to reduce the frequency of migraine attacks.

Efficacy Data

A study comparing this compound with telmisartan demonstrated that while both medications effectively manage blood pressure, this compound resulted in significant improvements in heart rate control and patient-reported outcomes related to angina symptoms. The following table summarizes key findings from this study:

| Parameter | This compound (Metoprolol) | Telmisartan | Significance |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | -4.9 | -6.5 | p < 0.003 |

| Diastolic Blood Pressure (mmHg) | -1.0 | -1.2 | p < 0.3 |

| Heart Rate (bpm) | Decreased significantly | Not significantly changed | p < 0.01 |

Side Effects

Common side effects of this compound include:

- Dizziness

- Fatigue

- Nausea

- Slow heart rate

- Depression

These side effects are generally mild and transient but require monitoring, especially in patients with pre-existing conditions.

Case Study 1: Hypertension Management

A clinical trial involving 200 patients with hypertension showed that those treated with this compound experienced a significant reduction in both systolic and diastolic blood pressure over a 12-week period compared to a placebo group. The average reduction was 12 mmHg for systolic pressure and 8 mmHg for diastolic pressure.

Case Study 2: Heart Failure Improvement

In another study focusing on patients with chronic heart failure, this compound was administered alongside standard therapy. Patients reported improved exercise tolerance and quality of life metrics after three months of treatment, reinforcing its role in comprehensive heart failure management.

Mechanism of Action

Metoprolol tartrate exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate, cardiac output, and blood pressure, thereby decreasing the oxygen demand of the heart muscle. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects. At higher concentrations, metoprolol can also block beta-2 adrenergic receptors, affecting bronchial and vascular smooth muscle .

Comparison with Similar Compounds

Bisoprolol

Pharmacodynamics :

Clinical Efficacy :

- A 24-hour systolic blood pressure reduction study showed bisoprolol (10 mg/day) achieved comparable efficacy to metoprolol succinate (95 mg/day) but with fewer daily doses .

| Parameter | Seloken® ZOK (Metoprolol) | Bisoprolol |

|---|---|---|

| Half-life | ~7 hours | 10–12 hours |

| β1 Selectivity | Moderate | High |

| Daily Dosage Frequency | Once daily (ZOK) | Once daily |

Ivabradine (Bradipect®)

Mechanistic Contrast :

- Ivabradine inhibits the If channel in sinoatrial nodes, reducing heart rate without affecting myocardial contractility, unlike β-blockers like this compound .

Indications :

- Both are used for chronic heart failure, but ivabradine is preferred in patients with β-blocker intolerance .

| Parameter | This compound® ZOK | Ivabradine |

|---|---|---|

| Mechanism | β1-blockade | If channel inhibition |

| Heart Rate Reduction | Yes (via β1 inhibition) | Yes (direct) |

| Contraindications | Asthma, severe bradycardia | Retinal pathology |

Logimax® (Metoprolol + Felodipine)

Combination Therapy :

- Logimax® combines metoprolol with felodipine (calcium channel blocker) to reduce peripheral vascular resistance and reflex tachycardia .

- Guideline Recommendation : Endorsed by ESH/ESC for hypertension with ischemic cardiopathy due to synergistic effects .

| Parameter | This compound® ZOK | Logimax® |

|---|---|---|

| Components | Metoprolol alone | Metoprolol + Felodipine |

| Efficacy in Hypertension | 20–25% BP reduction | 30–35% BP reduction |

| Adverse Events | Bradycardia, fatigue | Edema (felodipine) |

Research Findings and Formulation Comparisons

In-Vitro Dissolution Profiles

A study comparing this compound® ZOK with a generic metoprolol formulation (7.5% Kollicoat SR 30D) showed:

- Similarity Factor (f2) : 79.4 (ideal range: 50–100)

- Difference Factor (f1) : 4.8 (<15 indicates equivalence) .

| Time (hr) | This compound® ZOK Dissolution (%) | Generic Formulation (%) |

|---|---|---|

| 2 | 25.4 ± 2.1 | 23.8 ± 1.9 |

| 12 | 78.9 ± 3.2 | 75.6 ± 2.8 |

| 24 | 98.2 ± 1.5 | 96.7 ± 1.7 |

Stability and Bioequivalence

- Accelerated stability studies (40°C/75% RH) confirmed this compound® ZOK maintains >98% potency for 24 months .

Biological Activity

Seloken, the brand name for metoprolol, is a selective beta-1 adrenergic receptor blocker primarily used in the management of cardiovascular conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical outcomes based on various studies.

Metoprolol selectively inhibits beta-1 adrenergic receptors located predominantly in cardiac tissues. By blocking these receptors, it reduces the effects of catecholamines like adrenaline and noradrenaline, leading to:

- Decreased Heart Rate : Metoprolol lowers heart rate by reducing the slope of phase 4 in nodal action potentials, which decreases sodium ion uptake.

- Reduced Cardiac Contractility : It diminishes the force of myocardial contraction (negative inotropic effect), which is beneficial in conditions like heart failure.

- Lowered Blood Pressure : By inhibiting renin release from the kidneys, metoprolol contributes to vasodilation and reduced blood pressure .

Pharmacokinetics

Metoprolol is well absorbed from the gastrointestinal tract with a bioavailability of approximately 50%. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 being the most significant) and has a large volume of distribution (3.2 L/kg), indicating extensive tissue uptake .

| Property | Value |

|---|---|

| Molecular Weight | 267.36 g/mol |

| Molecular Formula | C₁₅H₂₅NO₃ |

| Bioavailability | ~50% |

| Volume of Distribution | 3.2 L/kg |

| Half-life | 3-7 hours |

Clinical Applications

Metoprolol is prescribed for various indications, including:

- Hypertension : It effectively lowers blood pressure and is often used as a first-line treatment.

- Heart Failure : Metoprolol improves survival rates and reduces hospitalizations in patients with heart failure.

- Post-Myocardial Infarction : It decreases mortality rates following heart attacks by preventing arrhythmias and improving cardiac function.

- Migraine Prophylaxis : Metoprolol has also been found effective in reducing the frequency of migraine attacks .

Case Studies and Research Findings

Several studies have investigated the effectiveness and safety profile of metoprolol in different patient populations:

- Comparison with Telmisartan : A study comparing metoprolol with telmisartan showed that while both medications effectively lowered blood pressure, telmisartan had a superior effect on arterial stiffness index and diastolic blood pressure .

- Long-term Outcomes in Heart Failure : A longitudinal study indicated that patients treated with metoprolol demonstrated significant improvements in left ventricular ejection fraction (LVEF) over a 12-month period compared to baseline measurements .

- Elderly Patients with Hypertension : In a cohort study involving elderly patients, metoprolol was associated with a significant reduction in systolic blood pressure without an increase in adverse effects compared to other antihypertensives .

Adverse Effects

While metoprolol is generally well-tolerated, potential side effects include:

- Bradycardia

- Fatigue

- Dizziness

- Hypotension

- Possible exacerbation of asthma due to non-selective effects at higher doses

Q & A

Q. What are the key pharmacological mechanisms of Seloken (metoprolol) that influence experimental design in cardiovascular research?

this compound selectively antagonizes β1-adrenergic receptors, reducing heart rate and myocardial oxygen demand. In preclinical studies, researchers should prioritize models mimicking hypertension or arrhythmias, such as isolated perfused heart preparations or in vivo rodent models of induced tachycardia. Dose-response curves must account for its cardioselectivity, avoiding confounding effects from β2 receptor activity .

Q. How can researchers standardize dissolution testing for this compound extended-release formulations to ensure reproducibility?

Use the similarity factor (f2) to compare dissolution profiles between test and reference products (e.g., this compound® XL). The f2 metric requires mean dissolution data from three replicates, with sampling intervals aligned to regulatory guidelines (e.g., 0–60% and 0–100% drug release phases). A value of f2 ≥ 50 indicates bioequivalence. For example, Table II in shows f2 values for this compound batches, validating model-fitting approaches .

Q. What experimental models are optimal for evaluating this compound’s efficacy in reducing heart rate variability (HRV)?

Clinical trials should stratify participants by baseline heart rate (e.g., 55–90 bpm) and administer intravenous or oral this compound doses adjusted to target ranges (e.g., 5–15 mg IV for 60–70 bpm). Use electrocardiography (ECG) to monitor HRV metrics like SDNN or RMSSD, ensuring statistical power accounts for inter-individual variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics in comorbid populations (e.g., renal impairment) be resolved methodologically?

Conduct population pharmacokinetic (PopPK) studies with nonlinear mixed-effects modeling (NONMEM) to quantify covariates like creatinine clearance. For instance, ’s dissolution data highlights batch-specific variability; similar approaches can isolate renal function’s impact on metoprolol tartrate clearance. Validate models using bootstrapping or visual predictive checks .

Q. What statistical strategies address confounding factors in longitudinal studies of this compound’s antiarrhythmic effects?

Employ time-dependent Cox proportional hazards models to adjust for covariates like concomitant medications or comorbidities. Cluster-randomized trials with crossover designs can mitigate inter-subject variability. For dose optimization, leverage ’s heart rate-stratified dosing table to define adaptive titration protocols .

Q. How do formulation differences (e.g., tartrate vs. succinate salts) impact this compound’s clinical trial endpoints?

Design head-to-head trials comparing area under the curve (AUC) and peak plasma concentration (Cmax) between salts. Use repeated-measures ANOVA to analyze differences in 24-hour heart rate control. Reference ’s dissolution profiles to correlate in vitro-in vivo correlations (IVIVC) for extended-release formulations .

Methodological Considerations

- Data Collection : For dissolution studies, ensure USP Apparatus II (paddle) at 50 rpm, with sink conditions maintained. Sample at 1, 2, 4, 8, 12, and 24 hours .

- Statistical Tools : Use ANOVA for dose comparisons, Kaplan-Meier survival analysis for arrhythmia recurrence, and multivariate regression for covariate adjustment .

- Ethical Compliance : Adhere to ICH E6 guidelines for clinical trials, particularly for vulnerable populations (e.g., elderly patients with polypharmacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.